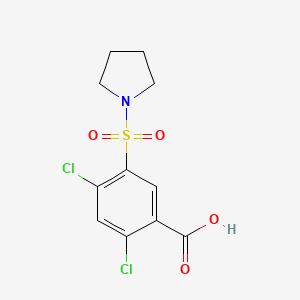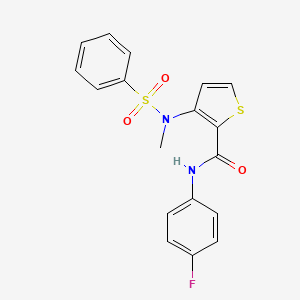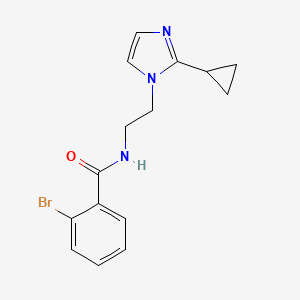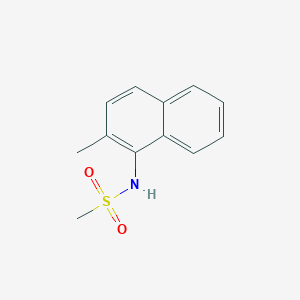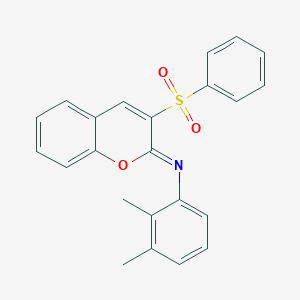
(3-(1H-pyrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, and a pyrrolidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms. The pyrimidine ring is a six-membered ring with two nitrogen atoms and the pyrrolidine ring is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen atoms in the rings would likely result in the formation of hydrogen bonds, contributing to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the nitrogen atoms in the rings could make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Antimicrobial Applications
Research has demonstrated the synthesis of compounds related to the chemical structure of interest, showing significant antimicrobial activity. For instance, a study by Kumar et al. (2012) explored the synthesis and antimicrobial activity of some derivatives, highlighting that compounds containing a methoxy group exhibited high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticancer Applications
Another area of application is in anticancer research. Gouhar and Raafat (2015) synthesized a compound that was evaluated for its anticancer potential, underscoring the versatility of related compounds in targeting cancer cells (Gouhar & Raafat, 2015).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of related compounds also form a significant part of scientific research applications. Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of compounds with similar structural frameworks, revealing insights into their physicochemical properties and potential applications in various fields (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Novel Synthesis Approaches
Research into novel synthesis approaches for compounds with the chemical structure of interest has led to the discovery of new methods and applications. For example, the development of a dipolar cycloaddition reaction to access novel P2X7 antagonists by Chrovian et al. (2018) demonstrates the chemical versatility and potential therapeutic applications of these compounds (Chrovian et al., 2018).
作用機序
特性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-2-17-18(21)19(23-13-22-17)28-16-7-10-25(12-16)20(27)14-5-3-6-15(11-14)26-9-4-8-24-26/h3-6,8-9,11,13,16H,2,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESLLBNOATUNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2988238.png)
![1-Benzyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2988239.png)

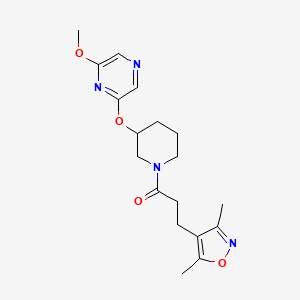
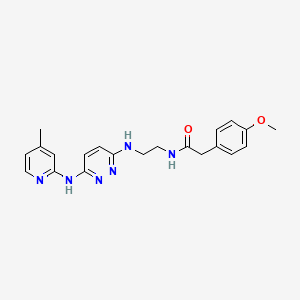
![N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2988244.png)


